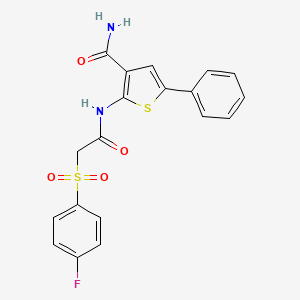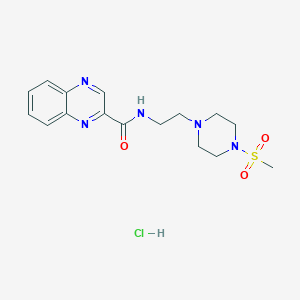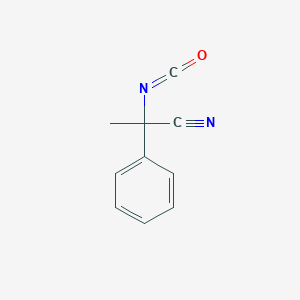
2-Isocyanato-2-phenylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-2-phenylpropanenitrile is an organic compound characterized by the presence of an isocyanate group (-N=C=O) and a nitrile group (-C≡N) attached to a phenyl ring
Applications De Recherche Scientifique
2-Isocyanato-2-phenylpropanenitrile has several applications in scientific research:
Polymer Chemistry: Used to create polymers with reactive isocyanate groups for further functionalization.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Material Science: Utilized in the development of advanced materials with specific properties.
Safety and Hazards
The safety information available indicates that 2-Isocyanato-2-phenylpropanenitrile is associated with several hazard statements, including H302, H312, H315, H319, H332, H334, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334), and may cause respiratory irritation (H335) .
Orientations Futures
The future directions for the study and application of 2-Isocyanato-2-phenylpropanenitrile and other isocyanates are promising. There is a growing interest in the development of bio-based isocyanates due to environmental concerns about fossil-based isocyanates . The elimination of phosgene, a highly toxic and reactive compound currently used in the production of isocyanates, is seen as a key step towards the production of green polyurethanes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-2-phenylpropanenitrile typically involves the reaction of primary amines with phosgene or its derivatives, such as diphosgene or triphosgene . The reaction is carried out under controlled conditions to ensure the complete transformation of the amine groups into isocyanate groups. The process can be summarized as follows:
Starting Material: Primary amine (e.g., aniline derivative)
Reagent: Phosgene, diphosgene, or triphosgene
Conditions: Solvent (e.g., dichloromethane), temperature control, and the presence of a tertiary amine as an acid scavenger
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyanato-2-phenylpropanenitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thioureas, respectively.
Hydrolysis: Reaction with water leads to the formation of carbamic acid derivatives.
Polymerization: The compound can be used to create polymers with pendant isocyanate groups, which can further react with other functional groups.
Common Reagents and Conditions
Nucleophilic Addition: Alcohols, amines, thiols; solvents like dichloromethane or toluene; room temperature to moderate heating.
Hydrolysis: Water; ambient conditions or mild heating.
Polymerization: Monomers with isocyanate functionality; initiators or catalysts as needed.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thioureas: Formed from the reaction with thiols.
Carbamic Acid Derivatives: Formed from hydrolysis.
Mécanisme D'action
The reactivity of 2-Isocyanato-2-phenylpropanenitrile is primarily due to the isocyanate group, which readily undergoes nucleophilic addition reactions. The mechanism involves the attack of a nucleophile on the electrophilic carbon of the isocyanate group, leading to the formation of a new bond and the release of a leaving group . This reactivity is exploited in various applications, including polymerization and the synthesis of urethanes and ureas.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isocyanato-2-alkenoates: Share the isocyanate functionality and exhibit similar reactivity profiles.
Phenyl Isocyanate: Lacks the nitrile group but has similar reactivity due to the isocyanate group.
Benzyl Isocyanate: Similar structure but with a different substituent on the phenyl ring.
Uniqueness
2-Isocyanato-2-phenylpropanenitrile is unique due to the presence of both the isocyanate and nitrile groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for the synthesis of complex molecules and materials with tailored properties.
Propriétés
IUPAC Name |
2-isocyanato-2-phenylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-10(7-11,12-8-13)9-5-3-2-4-6-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJBLQINBRYCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B2882025.png)
![7-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-7-azabicyclo[2.2.1]heptane](/img/structure/B2882026.png)
![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2882027.png)


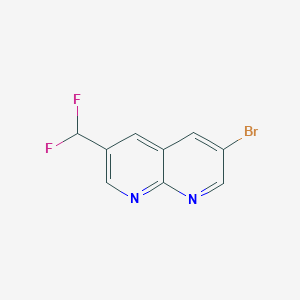
![8-fluoro-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2882034.png)
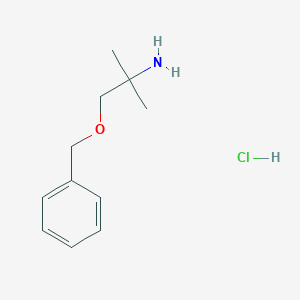
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2882037.png)
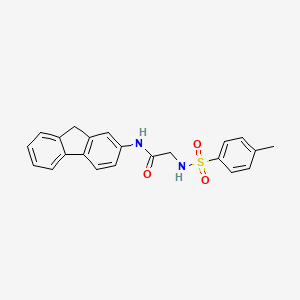
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2882040.png)
![2-chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethan-1-one](/img/structure/B2882043.png)
